4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H7BrN2O It belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 22706 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine and methanol under specific conditions to introduce the bromo and methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including its potential as a ligand for various receptors.
Medicine: Research has explored its use in drug discovery and development, particularly in targeting specific pathways involved in diseases.
Industry: It is used in the production of materials and chemicals that require specific structural features.
Comparison with Similar Compounds
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is similar to other pyrrolopyridine derivatives, such as 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and other halogenated pyrrolopyridines. These compounds share structural similarities but may differ in their reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
List of Similar Compounds
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
3-Bromo-2-methoxy-1H-pyrrolo[2,3-b]pyridine
2-Bromo-3-methoxy-1H-pyrrolo[2,3-b]pyridine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLQHBEOAUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696621 | |
Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-71-1 | |
Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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